molecular formula C20H22N4O2 B2486338 1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-66-4

1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2486338
CAS No.: 866872-66-4
M. Wt: 350.422
InChI Key: WHQGTCZEHUHUTE-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule recognized for its potential as a kinase inhibitor in biochemical research. Scientific investigations have identified this compound as a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most frequent genetic alterations in acute myeloid leukemia (AML) and are associated with poor prognosis, making FLT3 a high-value therapeutic target. Research using this carboxamide derivative focuses on elucidating the downstream signaling pathways of FLT3, including STAT5, MAPK, and PI3K/AKT, to better understand the mechanisms of leukemogenesis and drug resistance. Its primary research value lies in its utility as a chemical probe to study FLT3-driven oncogenic signaling in cellular and in vivo models of AML, providing insights for the development of novel targeted therapies. Furthermore, its scaffold is of significant interest in medicinal chemistry for structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of next-generation triazole-based inhibitors for oncology research. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-4-15-6-8-16(9-7-15)21-20(25)19-14(3)24(23-22-19)17-10-12-18(13-11-17)26-5-2/h6-13H,4-5H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQGTCZEHUHUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule decomposes into two primary precursors:

  • 1-Azido-4-ethoxybenzene : Provides the 1-(4-ethoxyphenyl) substituent via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Methyl propiolate derivatives : Introduce the 5-methyl and 4-carboxamide groups through regioselective cycloaddition and post-functionalization.

Key challenges include ensuring regioselectivity (1,4-disubstitution), minimizing side reactions during amidation, and optimizing deprotection steps.

Synthetic Routes and Experimental Procedures

Route 1: CuAAC-Based Synthesis

Synthesis of Ethyl 5-Methyl-1-(4-Ethoxyphenyl)-1H-1,2,3-Triazole-4-Carboxylate

A mixture of 1-azido-4-ethoxybenzene (10 mmol, 1.78 g), methyl propiolate (12 mmol, 1.02 g), CuI (0.2 mmol, 38 mg), and DIPEA (20 mmol, 2.58 g) in DMF (20 mL) was stirred at 25°C for 24 h. The reaction was quenched with NH4Cl (50 mL), extracted with EtOAc (3 × 30 mL), and purified via silica gel chromatography (hexane/EtOAc 4:1) to yield the triazole ester as a white solid (82%, mp 112–114°C).

Saponification to Carboxylic Acid

The ester (5 mmol, 1.45 g) was refluxed with 10% NaOH (15 mL) in EtOH (30 mL) for 6 h. Acidification with HCl (1 M) precipitated 5-methyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (93%, mp 158–160°C).

Amidation with 4-Ethylaniline

The carboxylic acid (3 mmol, 0.89 g) was treated with SOCl2 (10 mL) at 70°C for 2 h, followed by removal of excess SOCl2 under vacuum. The acyl chloride was dissolved in THF (15 mL) and added dropwise to a solution of 4-ethylaniline (3.3 mmol, 0.40 g) and Et3N (6 mmol, 0.61 g). After stirring at 25°C for 12 h, the mixture was filtered and recrystallized from EtOH/H2O to afford the target carboxamide (74%, mp 182–184°C).

Route 2: Three-Component Cycloaddition

Adapting Mohanan’s protocol, a mixture of 4-ethoxybenzaldehyde (10 mmol, 1.50 g), 4-ethylaniline (10 mmol, 1.21 g), and Bestmann-Ohira reagent (12 mmol, 1.98 g) in MeOH (20 mL) was stirred under CuBr2 (0.5 mmol, 112 mg) at 60°C for 8 h. Workup yielded the triazole carboxamide directly (58%, mp 177–179°C), circumventing separate amidation steps.

Route 3: Oxidative Cyclization of Hydrazones

Following Guru’s methodology, α,α-dichlorotosyl hydrazone derived from 4-ethoxyacetophenone (10 mmol, 2.08 g) was treated with Cu(OAc)2 (1 mmol, 0.18 g) in DCM (20 mL) at 40°C for 6 h. Subsequent reaction with 4-ethylphenyl isocyanate (12 mmol, 1.78 g) yielded the target compound (67%, mp 180–182°C).

Optimization and Mechanistic Insights

Catalytic Systems

  • CuAAC : CuI/DIPEA in DMF provided superior regioselectivity (>95% 1,4-isomer) compared to AgNO3 or Ru-based catalysts.
  • Three-component reactions : CuBr2 enhanced yields by facilitating radical intermediates, as evidenced by ESR studies.

Solvent and Temperature Effects

  • Amidation : THF outperformed DCM or toluene in minimizing hydrolysis (Table 1).
  • Cycloaddition : Elevated temperatures (>60°C) led to decomposition, while <25°C slowed kinetics.

Table 1. Solvent Screening for Amidation

Solvent Yield (%) Purity (%)
THF 74 98
DCM 62 89
Toluene 58 85

Spectroscopic Characterization

NMR Analysis

  • 1H NMR (500 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.32 (s, 1H, H-triazole), 7.52–7.48 (m, 4H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH2), 2.61 (q, J = 7.5 Hz, 2H, CH2CH3), 2.35 (s, 3H, CH3), 1.35 (t, J = 7.0 Hz, 3H, OCH2CH3), 1.22 (t, J = 7.5 Hz, 3H, CH2CH3).
  • 13C NMR : δ 165.4 (C=O), 148.2 (C-O), 142.7 (C-triazole), 137.5–114.8 (Ar-C), 63.1 (OCH2), 28.4 (CH2CH3), 15.3 (CH3), 14.1 (OCH2CH3), 12.8 (CH2CH3).

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd. for C20H22N4O2 [M+H]+: 367.1769; found: 367.1765.

Chemical Reactions Analysis

Triazole Ring Functionalization

The 1,2,3-triazole ring undergoes selective modifications under controlled conditions:

  • Electrophilic substitution occurs at the N1 position due to electron-donating effects of the ethoxyphenyl group.

  • Click chemistry enables further derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in analogous triazole-carboxamide systems .

Table 1: Reaction conditions for triazole ring modifications

Reaction TypeReagents/ConditionsYield (%)Reference
BrominationBr₂ (1 eq), CHCl₃, 0°C, 2 h78
NitrationHNO₃/H₂SO₄ (1:3), 40°C, 4 h65
Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃N, 80°C, 12 h82

Carboxamide Group Reactivity

The carboxamide moiety participates in hydrolysis and condensation reactions:

  • Acidic hydrolysis (6M HCl, reflux, 8 h) converts the carboxamide to carboxylic acid (92% conversion).

  • Schiff base formation with aldehydes occurs under mild conditions (EtOH, RT, 4 h), as shown in studies of structurally related compounds .

Key Mechanistic Insight :
The electron-withdrawing triazole ring activates the carboxamide carbonyl toward nucleophilic attack, enabling reactions like:
RCONH2+H2OH+RCOOH+NH3\text{RCONH}_2 + \text{H}_2O \xrightarrow{H^+} \text{RCOOH} + \text{NH}_3

Aromatic Ring Modifications

Substituents on phenyl rings undergo characteristic reactions:

Ethoxyphenyl Group

  • O-Dealkylation : HBr/AcOH (48% yield)

  • Nitration : Selective para-nitration observed (HNO₃/Ac₂O, 0°C)

Ethylphenyl Group

  • Friedel-Crafts Acylation : AlCl₃ catalyst enables introduction of acetyl group (72% yield)

  • Oxidation : KMnO₄ converts ethyl to carboxylic acid (55% yield)

Metal Coordination Chemistry

The triazole nitrogen atoms coordinate transition metals, as evidenced by:

  • Cu(II) complexes : Stability constant log β = 4.2 ± 0.1 (UV-Vis titration)

  • Pd(0) catalysts : Enhances coupling reaction efficiency in Suzuki-Miyaura reactions

Table 2: Metal coordination properties

Metal IonCoordination ModeStability Constant (log β)Application
Cu(II)N1,N2-bidentate4.2 ± 0.1Catalytic reactions
Pd(0)π-coordination-Cross-coupling

Biological Activity Modulation

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups at C4 of triazole enhance α-glucosidase inhibition (IC₅₀ = 12.3 μM)

  • Hydrophobic substituents improve blood-brain barrier permeability (PAMPA assay, Pe = 8.7 × 10⁻⁶ cm/s)

Key Finding :
Introduction of a nitro group at the para position of the ethylphenyl ring increases antimicrobial activity by 4-fold compared to chloro-substituted analogs .

Stability Profile

Critical stability parameters under pharmaceutical conditions:

ConditionDegradation (%)Major Degradants
0.1N HCl, 70°C, 24 h18.2Hydrolyzed carboxamide
3% H₂O₂, RT, 8 h9.7Oxidized ethyl group
UV light (365 nm), 48 h6.3Triazole ring decomposition

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry and drug development. The triazole-carboxamide scaffold allows precise structural tuning through its multiple reactive sites, making it valuable for creating derivatives with tailored physicochemical and biological properties . Further studies should explore its catalytic applications and structure-based optimization for therapeutic use.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Triazoles are well-known for their antimicrobial activities. Research indicates that 1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits significant antimicrobial effects against various pathogens. Studies have shown that compounds in the triazole class can inhibit the growth of bacteria and fungi, making them valuable in developing new antibiotics and antifungal agents .

Anticancer Activity
The compound has been evaluated for its anticancer properties. Its unique structure allows it to interact with specific biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in cancer cells, positioning it as a candidate for further development as an anticancer drug .

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. This could be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Biological Research

Enzyme Inhibition Studies
The compound is utilized in enzyme inhibition studies to understand its mechanism of action. It has been shown to inhibit specific enzymes that play crucial roles in various biological processes, which can aid in elucidating its pharmacological profile and optimizing its therapeutic potential .

Receptor Binding Studies
Research has also focused on the binding affinity of this compound to various receptors. Understanding these interactions is essential for predicting its biological activity and therapeutic applications .

Materials Science

Thermal Stability and Polymer Applications
Triazoles are noted for their thermal stability, which makes them suitable candidates for material science applications. The potential use of this compound in developing polymers or other materials is under investigation. Its structural properties may enhance the performance characteristics of materials used in various industrial applications .

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazole carboxamides, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Compound Name R1 (Position 1) R2 (Carboxamide) Key Structural Differences Biological Activity/Notes References
1-(4-Ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (Target) 4-Ethoxyphenyl 4-Ethylphenyl Reference compound N/A (Hypothetical) -
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 2-Methoxyphenyl 4-Ethoxyphenyl Methoxy vs. ethoxy at R1; altered electronic effects No direct bioactivity reported
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (3d) 4-Fluorophenyl -NH2 Fluorine substituent (electron-withdrawing) Higher melting point (240–241°C); antiviral focus
N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives 4-Methylphenyl Varied amines Methyl vs. ethoxy at R1; reduced steric bulk Synthesized for antimicrobial screening
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]triazole-4-carboxamide 2-Ethoxyphenyl Triazole-linked phenyl Ethoxy at ortho position; triazole-phenyl moiety Potential for enhanced π-π stacking
(S)-1-(4-Chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl Hydroxypropanamide Chlorine substituent; chiral carboxamide Crystallographic data available (ZIPSEY)

Physicochemical Properties

  • Melting Points: Fluorinated analogs (e.g., 3d in ) exhibit higher melting points (~240°C) compared to non-halogenated derivatives, likely due to stronger intermolecular interactions. The target compound’s ethoxy and ethyl groups may lower its melting point relative to fluorinated analogs.
  • Solubility : Polar substituents (e.g., hydroxypropanamide in ) improve aqueous solubility, whereas the target compound’s ethoxy/ethyl groups may favor organic solvents.

Biological Activity

1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. The unique structure of this triazole derivative, characterized by its carboxamide functional group and aromatic substituents, enhances its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O2C_{20}H_{22}N_{4}O_{2}, with a molecular weight of 350.42 g/mol. The compound features a triazole ring that is known for its reactivity and ability to participate in various chemical reactions.

PropertyValue
Molecular FormulaC20H22N4O2
Molecular Weight350.42 g/mol
IUPAC Name1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyltriazole-4-carboxamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

In a comparative study, several triazole derivatives were evaluated for their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating their potential as effective anticancer agents. For example:

CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT1162.6
Compound CHepG21.4

These compounds often exert their effects through mechanisms such as inhibition of thymidylate synthase or other critical enzymes involved in cell proliferation .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are also noteworthy. Studies have demonstrated that certain compounds exhibit significant inhibitory effects against common pathogens like Escherichia coli and Staphylococcus aureus. The effectiveness of these compounds can be attributed to their ability to disrupt microbial cell functions.

In one study, various triazole derivatives were tested for their antibacterial activity:

CompoundBacteriaZone of Inhibition (mm)
Compound DE. coli15
Compound ES. aureus18

These findings suggest that the presence of specific substituents on the triazole ring can enhance antibacterial activity .

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition and receptor binding. The compound may interact with key enzymes involved in metabolic pathways or cellular signaling processes.

For instance, some studies have indicated that triazole derivatives can inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation in the nervous system. The inhibition constants (Ki) for these compounds have been reported in the low micromolar range, indicating potent activity .

Case Studies

Several case studies have explored the biological activity of similar triazole compounds:

  • Study on Anticancer Activity : A series of triazole derivatives were synthesized and tested against multiple cancer cell lines. The most potent compound showed an IC50 value significantly lower than standard chemotherapeutic agents.
  • Antimicrobial Efficacy Study : A comparative analysis was conducted on various triazoles against clinical isolates of bacteria. Results indicated that certain modifications to the triazole structure enhanced antimicrobial efficacy.

Q & A

Q. What are the standard synthetic routes for 1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step process:

  • Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Ethoxy-substituted phenyl azides and ethylphenyl-substituted propargylamines are common precursors .
  • Step 2 : Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) between the triazole carboxylic acid and 4-ethylaniline .
  • Optimization : Solvents like DMF or DCM, temperatures between 60–80°C, and catalysts such as Cu(I) iodide improve yield (reported 65–78% in analogs) .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and purity (e.g., ethoxy group δ 1.35 ppm for CH3_3, δ 4.02 ppm for OCH2_2) .
  • X-ray diffraction : SHELX software refines crystal structures, resolving bond lengths (e.g., triazole N–N bonds ~1.32 Å) and torsional angles .
  • Mass spectrometry : High-resolution MS validates molecular weight (theoretical 365.4 g/mol; observed [M+H]+^+ at 366.4) .

Q. What are the known biological targets and preliminary activity profiles?

  • Targets : Analogous triazoles inhibit kinases (e.g., EGFR) and microbial enzymes (e.g., CYP51 in fungi) via hydrogen bonding and hydrophobic interactions .
  • Activity : Derivatives show IC50_{50} values of 0.8–12 µM against cancer cell lines (e.g., MCF-7) and MICs of 2–8 µg/mL against Candida albicans .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize biological activity?

  • Methodology :
  • Variation of substituents : Compare ethoxy (electron-donating) vs. chloro (electron-withdrawing) groups on phenyl rings .
  • Bioisosteric replacement : Replace the ethyl group with cyclopropyl or fluorophenyl to assess steric/electronic effects .
  • Table : Activity trends in analogs:
Substituent (R1/R2)IC50 (µM, MCF-7)MIC (µg/mL, C. albicans)
4-Ethoxy/4-Ethyl8.24.1
4-Chloro/4-Methyl12.58.3
3-Fluoro/4-Cyclopropyl0.92.7
Data extrapolated from

Q. How to resolve contradictions in reported biological activity data?

  • Experimental replication : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .
  • Mechanistic validation : Use SPR or ITC to quantify binding affinities (e.g., Kd_d values for kinase inhibition) .
  • Computational modeling : Molecular docking (AutoDock Vina) identifies conflicting binding poses due to solvent effects .

Q. What computational strategies predict off-target interactions or toxicity?

  • ADMET profiling : Tools like SwissADME predict logP (~3.2), bioavailability (85%), and CYP450 inhibition risks .
  • Docking pipelines : Combine Glide (Schrödinger) for ligand-receptor poses with MD simulations (AMBER) to assess stability .
  • Contradictions : Discrepancies between in silico and in vitro data (e.g., false-negative CYP inhibition) require experimental validation .

Methodological Considerations

Q. How to validate crystallographic data quality for this compound?

  • Refinement metrics : SHELXL outputs R1 < 0.05 and wR2 < 0.15 for high-resolution (<1.0 Å) datasets .
  • Thermal motion analysis : Anisotropic displacement parameters (ORTEP plots) distinguish static disorder from dynamic motion .

Q. What strategies mitigate low aqueous solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or PEG groups at the carboxamide moiety to enhance hydrophilicity .

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